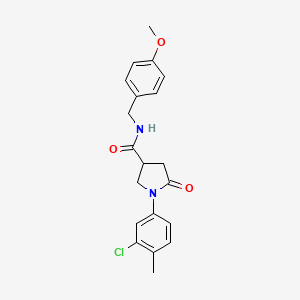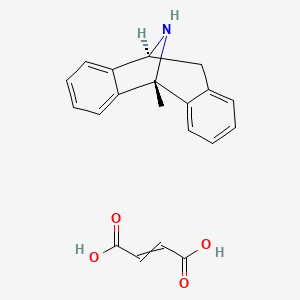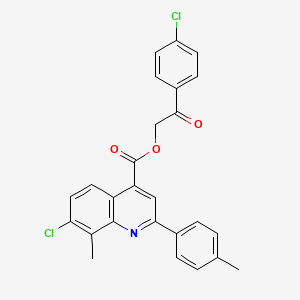![molecular formula C21H15Cl2N3O4 B12460597 2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a nitrophenyl group, and a carbonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide typically involves multiple steps. One common method involves the acylation of 2,4-dichloroaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding amine.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(3-{[(4-methylphenyl)carbonyl]amino}phenyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2,4-dichloro-N-(3-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzamide: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide is unique due to the presence of both the nitro and methyl groups, which can significantly impact its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15Cl2N3O4 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-12-5-6-13(9-19(12)26(29)30)20(27)24-15-3-2-4-16(11-15)25-21(28)17-8-7-14(22)10-18(17)23/h2-11H,1H3,(H,24,27)(H,25,28) |
InChI Key |
JYIORHLDCIODJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyclohexylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B12460517.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B12460519.png)

![3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460524.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460530.png)
![(3S,4R,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}carbonyl)-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12460540.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B12460553.png)
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B12460557.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12460568.png)
![1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12460569.png)



![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
